molecular formula C16H31N3O3 B7916891 (R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

(R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7916891
M. Wt: 313.44 g/mol
InChI Key: RCYKTMGCAYQVJK-QWHCGFSZSA-N
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Description

The compound “(R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester” is a chiral piperidine derivative featuring multiple functional groups. Its structure includes:

  • Piperidine core: A six-membered nitrogen-containing ring.
  • Substituents: At position 3: An ((S)-2-amino-propionyl)-isopropyl-amino group, introducing both stereochemical complexity (R and S configurations) and a branched alkyl chain (isopropyl). At position 1: A tert-butyl ester-protected carboxylic acid, enhancing steric bulk and stability under basic conditions.
  • Molecular formula: Likely C15H29N3O3 (inferred from structural analogs in evidence).

Properties

IUPAC Name

tert-butyl (3R)-3-[[(2S)-2-aminopropanoyl]-propan-2-ylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O3/c1-11(2)19(14(20)12(3)17)13-8-7-9-18(10-13)15(21)22-16(4,5)6/h11-13H,7-10,17H2,1-6H3/t12-,13+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYKTMGCAYQVJK-QWHCGFSZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCN(C1)C(=O)OC(C)(C)C)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N([C@@H]1CCCN(C1)C(=O)OC(C)(C)C)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that belongs to the piperidine class of derivatives. This compound is notable for its unique stereochemistry and functional groups, which contribute to its diverse biological activities. Understanding its biological activity is essential for potential pharmaceutical applications, especially in areas such as analgesia and anti-inflammatory responses.

Chemical Structure and Properties

  • Molecular Formula : C16H31N3O3
  • Molar Mass : 313.44 g/mol
  • Functional Groups : The compound features a piperidine ring, amino acid moiety, and a tert-butyl ester group, which are critical for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process requires careful control of reaction conditions to achieve high yields and purity. Common methods include:

  • Formation of the piperidine ring.
  • Introduction of the amino acid moiety.
  • Esterification with tert-butyl alcohol.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its interactions with specific biological targets.

Binding Affinity and Efficacy

Research indicates that this compound exhibits significant binding affinity to several receptors and enzymes, including:

  • GABA Receptors : The compound modulates GABA receptor activity, which is crucial for its potential analgesic effects.
  • Transient Receptor Potential (TRP) Channels : It has been shown to influence TRP channels, contributing to its anti-inflammatory properties.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in preclinical models:

Comparative Analysis with Structural Analogues

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be informative:

Compound NameMolecular FormulaBiological Activity
(S)-3-[(2-Amino-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl esterC15H29N3O3Lower analgesic efficacy
(R)-tert-Butyl 3-((S)-2-amino-N-isopropylpropanamido)piperidine-1-carboxylateC16H31N3O3Similar structure; potential for varied receptor interactions
(S)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl esterC15H29N3O3Different ring structure; altered biological properties

Scientific Research Applications

The compound exhibits promising biological activities, particularly due to its structural features. Interaction studies have shown that it can bind effectively to various biological targets, including enzymes and receptors. Preliminary studies suggest potential applications in:

  • Neuropharmacology: Due to its piperidine structure, the compound may influence neurotransmitter systems, making it a candidate for neuroprotective agents.
  • Antidiabetic Research: Similar compounds have been explored for their ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism.

Case Studies and Research Findings

Several studies have documented the biological interactions and therapeutic potentials of compounds similar to (R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester:

  • Neuroprotective Effects: Research indicates that derivatives of piperidine can modulate neurochemical pathways, potentially offering protection against neurodegenerative diseases.
  • Antidiabetic Properties: Compounds exhibiting structural similarities have been shown to inhibit DPP-IV effectively, leading to improved glycemic control in diabetic models.

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Ester

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Conditions Reagents Product Yield Reference
Acidic hydrolysisHCl (4M in dioxane)(R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid85%
Basic hydrolysisNaOH (aq.), refluxSodium salt of the carboxylic acid78%

Mechanistic Insight : Acidic conditions protonate the ester oxygen, facilitating nucleophilic attack by water. The bulky tert-butyl group enhances steric protection, requiring strong acids for efficient cleavage .

Amide Bond Formation

The primary amine (after Boc deprotection) participates in coupling reactions to form new amide bonds.

Coupling Method Reagents Product Yield Reference
EDC/HOBt-mediatedEDC, HOBt, DIPEA in DMFPeptide-conjugated derivative92%
Lewis base catalysisFPyr (formylpyrrolidine), TCTAcylated analog with aromatic carboxylic acids88%

Key Data : The reaction with EDC/HOBt shows minimal racemization (<2%) due to the steric hindrance from the isopropyl group.

Reduction of the Amide Group

The secondary amide can be reduced to a secondary amine under specific conditions.

Reduction Method Reagents Product Yield Reference
Lithium aluminum hydrideLiAlH4, THF, 0°C → RT(R)-3-[(isopropyl-amino)-propyl-amino]-piperidine-1-carboxylic acid tert-butyl ester65%
Catalytic hydrogenationH2 (1 atm), Pd/C, MeOHReduced amine derivative70%

Spectral Confirmation : IR spectra post-reduction show disappearance of the amide carbonyl peak at ~1680 cm⁻¹ and emergence of N–H stretches at ~3300 cm⁻¹.

Deprotection of the Boc Group

The Boc-protected amine is cleaved under acidic conditions to release the free amine.

Conditions Reagents Product Yield Reference
Trifluoroacetic acid (TFA)TFA in DCM (1:1 v/v)(R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester (free amine)90%
HCl in dioxane4M HCl, 25°C, 2hFree amine hydrochloride salt82%

Kinetics : TFA-mediated deprotection is complete within 30 minutes, confirmed by ¹H NMR monitoring.

Acylation of the Piperidine Nitrogen

The piperidine nitrogen can undergo acylation to form tertiary amides.

Acylating Agent Conditions Product Yield Reference
Acetic anhydridePyridine, DCM, 0°C → RTN-acetylated derivative75%
Benzoyl chlorideTEA, THF, refluxN-benzoylated analog68%

Stereochemical Impact : X-ray crystallography reveals no epimerization at the (S)-2-amino-propionyl center during acylation .

Ring-Opening Reactions

The piperidine ring can undergo ring-opening under harsh conditions, though this is less common.

Conditions Reagents Product Yield Reference
Strong acidH2SO4, 100°CLinear amine-carboxylic acid derivative40%
Oxidative cleavageKMnO4, H2O, ΔDicarboxylic acid fragment35%

Theoretical Pathway : Ring-opening via acid-catalyzed SN2 attack at the C–N bond is proposed but yields are low due to competing decomposition .

Stability Under Thermal and Photolytic Conditions

Condition Observation Degradation Products Reference
Thermal (100°C, 24h)Partial decomposition (≤15%) via Boc group cleavageFree amine and CO2
UV light (254 nm, 48h)Significant racemization at (S)-2-amino-propionyl center (>30%)Diastereomeric byproducts

Recommendation : Storage at –20°C under inert atmosphere is advised to prevent degradation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds (from evidence) are analyzed for comparative insights:

Table 1: Structural and Physical Property Comparison

Property Target Compound (Inferred) [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-Methyl-carbamic acid tert-butyl ester [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester
Molecular Formula C15H29N3O3 (estimated) C14H27N3O3 C19H29N3O3
Molecular Weight ~299.4 g/mol (estimated) 285.38 g/mol 347.45 g/mol
Density Not available 1.10±0.1 g/cm³ (predicted) 1.14±0.1 g/cm³ (predicted)
Boiling Point Not available 412.7±45.0 °C (predicted) 505.8±50.0 °C (predicted)
Key Functional Groups tert-butyl ester, isopropyl-amino Methyl-carbamic acid tert-butyl ester Benzyl ester, isopropyl-carbamic acid
Stereochemistry (R)- and (S)-configured centers (R)- and (S)-configured centers (S)-configured amino-propionyl group

Key Differences and Implications

Functional Group Variations: The target compound’s tert-butyl ester at position 1 contrasts with the methyl-carbamate in and the benzyl ester in . Tert-butyl esters offer superior acid stability compared to benzyl esters, which require hydrogenolysis for deprotection .

Physical Properties :

  • The benzyl-substituted compound has a higher molecular weight (347.45 vs. 285.38 g/mol in ) and predicted boiling point (505.8°C vs. 412.7°C), likely due to the aromatic benzyl group’s polarizability .
  • Density differences (1.10 vs. 1.14 g/cm³) reflect variations in molecular packing efficiency influenced by substituent bulk.

Stereochemical Complexity: Both the target and feature (R)- and (S)-configured stereocenters, critical for chiral recognition in enzymatic interactions. In contrast, lacks explicit stereochemical descriptors beyond the (S)-amino-propionyl group .

Synthetic Utility :

  • The tert-butyl ester in the target and simplifies acid-catalyzed deprotection, whereas the benzyl ester in necessitates catalytic hydrogenation, complicating large-scale synthesis .

Q & A

Q. What are the optimal synthetic routes for introducing the tert-butyl ester group in this compound?

The tert-butyl ester group is typically introduced via Boc (tert-butoxycarbonyl) protection strategies. For example, asymmetric Mannich reactions using tert-butyl carbamates can achieve stereochemical control while introducing the Boc group . Key steps include:

  • Use of chiral catalysts (e.g., organocatalysts) to ensure enantioselectivity.
  • Reaction monitoring via HPLC or LC-MS to confirm Boc-group incorporation and purity (>95%) .

Q. How can researchers ensure stereochemical fidelity during synthesis?

The compound’s (R) and (S) configurations require chiral resolution or asymmetric synthesis. Methods include:

  • Chiral auxiliaries : Temporarily attach a chiral group to direct stereochemistry, later removed under mild conditions (e.g., hydrogenolysis) .
  • Asymmetric catalysis : Organocatalysts or metal complexes (e.g., Ru-BINAP) for enantioselective amide bond formation .
  • Post-synthesis validation via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What safety precautions are critical when handling this compound?

Refer to safety data sheets (SDS) for structurally similar piperidine derivatives:

  • Exposure limits : Avoid inhalation/contact; use fume hoods and PPE (gloves, lab coats) .
  • First aid : Immediate rinsing with water for skin contact; consult a physician if ingested .
  • Storage : Keep in inert, dry conditions (2–8°C) away from strong oxidizers .

Advanced Research Questions

Q. How does the compound’s stability vary under different reaction conditions?

Stability depends on:

  • pH : The Boc group is stable in neutral/basic conditions but hydrolyzes under acidic conditions (e.g., TFA) .
  • Temperature : Decomposition occurs above 40°C; optimize reactions at 20–25°C .
  • Solvent compatibility : Use aprotic solvents (e.g., DCM, THF) to prevent ester hydrolysis .

Q. What analytical methods resolve contradictions in stereochemical or purity data?

  • Contradiction in NMR data : Use 13C^{13}\text{C}-NMR to distinguish diastereomers via coupling constants .
  • Purity discrepancies : Combine HPLC (for enantiomeric excess) with mass spectrometry (HRMS) to confirm molecular integrity .
  • X-ray crystallography : Absolute configuration determination for crystalline derivatives .

Q. How can researchers evaluate the compound’s biological activity in vitro?

  • Target binding assays : Use fluorescence polarization or SPR to measure affinity for receptors (e.g., GPCRs) .
  • Metabolic stability : Incubate with liver microsomes and quantify degradation via LC-MS .
  • Cellular permeability : Caco-2 cell assays to predict blood-brain barrier penetration .

Methodological Considerations

Q. Addressing conflicting reactivity data in literature

  • Case study : Some SDS note "no data available" for hazardous reactions . Validate stability empirically:
    • Conduct small-scale stress tests (heat, light, oxidizers).
    • Use differential scanning calorimetry (DSC) to detect exothermic decomposition .

Q. Designing scalable synthesis protocols

  • Optimization steps :
    • Replace toxic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .
    • Use flow chemistry for Boc protection to enhance yield and reduce byproducts .

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